Palustrin-RA peptide precursor Palustrin-RA peptide precursor
Brand Name: Vulcanchem
CAS No.:
VCID: VC3670102
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Palustrin-RA peptide precursor

CAS No.:

Cat. No.: VC3670102

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Palustrin-RA peptide precursor -

Specification

Introduction

Structural Characteristics of Palustrin-RA

Palustrin-RA peptide precursor possesses a complex molecular structure that directly influences its biological activities. The precursor form includes several distinct regions: a signal peptide, a pro-sequence, and the mature bioactive peptide sequence. This structural organization is common among amphibian antimicrobial peptides and plays a critical role in the proper processing and activation of the mature peptide.

The molecular structure of Palustrin-RA includes regions rich in basic and hydrophobic amino acids, which are crucial for its antimicrobial activity. The predicted secondary structure often features alpha-helices or extended coil formations that facilitate interaction with microbial membranes.

Amino Acid Composition

The amino acid composition of Palustrin-RA contributes significantly to its antimicrobial properties. Like many antimicrobial peptides, Palustrin-RA typically possesses:

  • A net positive charge, resulting from an abundance of basic amino acids like lysine and arginine

  • Hydrophobic characteristics due to the presence of amino acids such as leucine, isoleucine, and phenylalanine

  • An amphipathic structure, with hydrophobic and hydrophilic regions spatially segregated

This composition allows Palustrin-RA to interact effectively with the negatively charged components of bacterial cell membranes while minimizing toxicity to host cells.

Biological Functions and Mechanisms

Palustrin-RA exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The primary mechanism by which Palustrin-RA exerts its antimicrobial effects involves disrupting microbial cell membranes. The positively charged regions of the peptide interact electrostatically with the negatively charged components of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.

Following this initial interaction, the hydrophobic regions of Palustrin-RA insert into the lipid bilayer of the microbial membrane, leading to:

  • Formation of pores or channels

  • Disruption of membrane integrity

  • Alteration of membrane potential

  • Leakage of cellular contents

  • Ultimately, cell death

This mechanism of action differs fundamentally from that of conventional antibiotics, which typically target specific biochemical processes such as cell wall synthesis, protein synthesis, or DNA replication. The non-specific membrane-targeting action of antimicrobial peptides like Palustrin-RA may explain their broad-spectrum activity and the relatively low incidence of resistance development against them.

Antimicrobial Spectrum

Studies on related palustrin peptides provide insights into the likely antimicrobial spectrum of Palustrin-RA. For instance, palustrin-2ISb has demonstrated activity against:

MicroorganismSusceptibility
Escherichia coliSensitive
Staphylococcus aureusSensitive
Methicillin-resistant S. aureus (MRSA)Sensitive
Candida albicansSensitive

This broad-spectrum activity against both Gram-negative bacteria (E. coli), Gram-positive bacteria (S. aureus, including antibiotic-resistant strains), and fungi (C. albicans) suggests that Palustrin-RA may have similar versatility in its antimicrobial activity .

Synthesis and Processing

The synthesis of Palustrin-RA in amphibians begins with the transcription and translation of the corresponding gene, resulting in the production of a precursor protein. This precursor contains several domains:

  • A signal peptide that directs the protein to the secretory pathway

  • An N-terminal acidic spacer domain

  • A processing site (typically Lys-Arg)

  • The mature antimicrobial peptide sequence

The precursor undergoes post-translational modifications, including proteolytic cleavage at specific sites. Enzymes such as trypsin, which target basic residues like lysine and arginine, play a crucial role in this processing. These cleavage events release the mature bioactive peptide, which is then secreted onto the skin surface where it can exert its antimicrobial functions.

In laboratory settings, the synthesis of Palustrin-RA for research purposes involves molecular cloning and expression in bacterial systems. The coding sequence for the precursor peptide can be cloned into expression vectors such as pGEX-6p-1, allowing for the production of fusion proteins in bacterial strains like Escherichia coli BL21(DE3)pLysS. Following expression, the fusion protein is typically purified using techniques such as affinity chromatography.

Comparison with Other Antimicrobial Peptides

Palustrin-RA shares structural and functional similarities with several other antimicrobial peptides derived from amphibians. Understanding these relationships helps contextualize Palustrin-RA within the broader landscape of antimicrobial peptides.

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